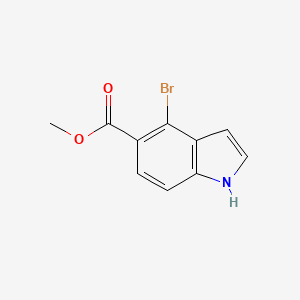

Methyl 4-bromo-1H-indole-5-carboxylate

Description

Structure

3D Structure

Properties

CAS No. |

1956389-89-1 |

|---|---|

Molecular Formula |

C10H8BrNO2 |

Molecular Weight |

254.08 g/mol |

IUPAC Name |

methyl 4-bromo-1H-indole-5-carboxylate |

InChI |

InChI=1S/C10H8BrNO2/c1-14-10(13)7-2-3-8-6(9(7)11)4-5-12-8/h2-5,12H,1H3 |

InChI Key |

SGALHESFQLIZTL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C2=C(C=C1)NC=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Methyl 4 Bromo 1h Indole 5 Carboxylate

General Synthetic Routes to Indole-5-carboxylates

The construction of the indole-5-carboxylate scaffold is a foundational step in the synthesis of the title compound. Several classic and modern synthetic methods are available for this purpose, with the Fischer indole (B1671886) synthesis and palladium-catalyzed reactions being particularly prominent.

Fischer Indole Synthesis Applications and Modifications

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone for the preparation of substituted indoles. thermofisher.comwikipedia.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a substituted phenylhydrazine (B124118) and a carbonyl compound like an aldehyde or ketone. thermofisher.comwikipedia.org For the synthesis of indole-5-carboxylates, a phenylhydrazine bearing a carboxyl group or its ester equivalent at the para-position is reacted with a suitable carbonyl compound.

The reaction can be catalyzed by a range of Brønsted acids, such as hydrochloric acid, sulfuric acid, and polyphosphoric acid, as well as Lewis acids like zinc chloride and boron trifluoride. wikipedia.org A key advantage of the Fischer synthesis is the potential for one-pot procedures, which avoids the need to isolate the intermediate arylhydrazone. thermofisher.com

Table 1: Examples of Fischer Indole Synthesis for Indole Carboxylates

| Phenylhydrazine Derivative | Carbonyl Compound | Acid Catalyst | Product | Reference |

| 4-Carboxyphenylhydrazine | Pyruvic acid | Ethanolic HCl | 5-Carboxy-2-methyl-1H-indole | thermofisher.com |

| Methyl 4-hydrazinobenzoate | Ethyl pyruvate | Polyphosphoric acid | Methyl 2-ethoxycarbonyl-1H-indole-5-carboxylate | core.ac.uk |

Modern variations of the Fischer indole synthesis have been developed to improve yields and expand the substrate scope. The Japp–Klingemann reaction, for instance, provides an alternative route to the required arylhydrazones by reacting an aryldiazonium salt with a β-ketoester. rsc.org Furthermore, palladium-catalyzed methods have been developed to synthesize the N-arylhydrazone precursors required for the Fischer synthesis. rsc.org

Regioselective Bromination Techniques for Indole Cores at the C4 Position

The introduction of a bromine atom specifically at the C4 position of the indole ring is a challenging yet crucial step in the synthesis of methyl 4-bromo-1H-indole-5-carboxylate. The inherent reactivity of the indole nucleus often leads to substitution at other positions, particularly C3. bridgew.edu Therefore, regioselective bromination methods are essential.

Direct Bromination Using N-Bromosuccinimide (NBS) and Related Reagents

N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of various organic compounds, including indoles. nih.gov However, the direct bromination of simple indoles with NBS often leads to a mixture of products, with a preference for substitution at the more electron-rich positions. bridgew.edu The regioselectivity of the bromination can be influenced by the presence of directing groups on the indole ring and the reaction conditions. acs.org

For instance, the presence of an electron-withdrawing group at the C3 position can direct bromination to the C4 position. rsc.org In some cases, the use of specific solvent systems or catalysts can enhance the selectivity for C4 bromination. researchgate.net Research has shown that the bromination of 4-substituted 1H-indazoles with NBS can occur regioselectively at the C7 position, highlighting the influence of existing substituents on the site of halogenation. rsc.org

Table 2: Reagents for Direct Bromination of Indoles

| Reagent | Typical Reaction Conditions | Comments | Reference |

| N-Bromosuccinimide (NBS) | Dichloromethane, room temperature | Can lead to a mixture of products; regioselectivity is substrate-dependent. | nih.gov |

| Bromine (Br₂) | Acetic acid | A strong brominating agent, often less selective than NBS. | orgsyn.org |

| Pyridinium tribromide | Tetrahydrofuran (B95107) | A milder source of bromine, can offer improved selectivity. | N/A |

Precursor-Based Strategies for C4-Bromine Introduction

To overcome the challenges of direct C4 bromination, strategies involving the introduction of the bromine atom at an earlier stage of the synthesis are often employed. This can involve starting with a pre-brominated aniline (B41778) or phenylhydrazine derivative.

For example, the synthesis of 4-bromoindole (B15604) can be achieved starting from 4-bromo-1-[(trifluoromethyl)sulfonyl]-1H-indole or from methyl 4-bromo-1H-indole-3-carboxylate. researchgate.net Another approach involves the Batcho-Leimgruber indole synthesis, which can be adapted to produce 4-bromoindoles from appropriately substituted precursors. researchgate.net

Palladium-catalyzed cross-coupling reactions also offer a versatile method for introducing a bromine atom. For instance, a C4-unsubstituted indole precursor could be subjected to a directed C-H activation/bromination sequence. Recent advances in transition metal-catalyzed C-H functionalization have shown promise for the regioselective functionalization of the indole C4-position. rsc.orgacs.org

Esterification Methods for C5-Carboxylic Acid Precursors

The final step in the synthesis of this compound is the esterification of the corresponding 5-carboxylic acid. This transformation is typically straightforward and can be accomplished using a variety of standard methods.

The Fischer esterification is a classic and widely used method that involves reacting the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.com This is a reversible reaction, and the equilibrium is driven towards the ester product by using an excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.com

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride or an anhydride, which then reacts readily with methanol (B129727) to form the ester. Another common and mild method involves the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This method is often preferred for sensitive substrates as it proceeds under mild conditions. organic-chemistry.org

More recently, methods utilizing mixed carboxylic-carbonic anhydrides have been developed for the esterification of carboxylic acids, offering a simple and mild procedure. acs.org

Table 3: Common Esterification Methods

| Method | Reagents | Typical Conditions | Reference |

| Fischer Esterification | Methanol, Sulfuric Acid (catalytic) | Reflux | masterorganicchemistry.com |

| Acyl Chloride Formation | Thionyl Chloride or Oxalyl Chloride, then Methanol | Room temperature or gentle heating | N/A |

| DCC/DMAP Coupling | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Methanol | Dichloromethane, 0 °C to room temperature | organic-chemistry.org |

| Mixed Anhydride Method | Chloroformate, Triethylamine, then Methanol | -10 °C to room temperature | acs.org |

N-Functionalization and Alkylation Strategies at the Indole N1 Position

The nitrogen atom at the N1 position of the indole ring is a common site for functionalization, providing a key handle to modify the molecule's properties. Alkylation of the indole nitrogen is a fundamental strategy for introducing diverse substituents. This transformation is typically achieved by deprotonating the N-H group with a suitable base, followed by reaction with an electrophilic alkylating agent.

A prevalent method involves the use of sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF). The hydride ion abstracts the acidic proton from the indole nitrogen to generate a sodium indolide salt. This highly nucleophilic species can then react with various electrophiles, such as alkyl halides or esters, to form a new C-N bond. For instance, the alkylation of 6-bromoindole (B116670) with agents like methyl bromoacetate (B1195939) or methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate proceeds efficiently under these conditions. nih.gov The reaction mixture is typically stirred for several hours to ensure complete formation of the indolide anion before the electrophile is introduced. nih.gov

This general strategy is applicable to a wide range of bromoindole substrates, including this compound, allowing for the introduction of various functional groups at the N1 position. The choice of base, solvent, and electrophile can be tailored to achieve the desired product.

Table 1: Examples of N-Alkylation Reactions on Bromoindole Scaffolds

| Starting Indole | Alkylating Agent | Base / Solvent | Product | Ref |

|---|---|---|---|---|

| 6-Bromoindole | Methyl bromoacetate | NaH / DMF | Methyl 2-(6-bromo-1H-indol-1-yl)acetate | nih.gov |

| 6-Bromoindole | Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate | NaH / DMF | Methyl 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylate | nih.gov |

Divergent Synthetic Strategies for Indole-Based Compound Libraries

The indole scaffold is a privileged structure in drug discovery, and its derivatives are of significant interest for high-throughput screening. mdpi.comnih.gov Divergent synthetic strategies are powerful tools for generating libraries of structurally diverse compounds from a common intermediate. This compound is an ideal starting point for such strategies due to its multiple, orthogonally reactive functional groups.

A divergent approach leverages the distinct reactivity of the bromo substituent, the N-H proton, and the methyl ester. This allows for a stepwise or combinatorial elaboration of the core structure to rapidly build molecular complexity. mdpi.comnih.gov

C4 Position (Bromo Group) : The bromine atom is primed for transition-metal-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling with various boronic acids or esters can introduce a wide array of aryl, heteroaryl, or alkyl groups at this position. This is a cornerstone for creating biaryl structures or for extending the molecular framework. acs.org

N1 Position (N-H Group) : As detailed in the previous section, the indole nitrogen can be alkylated or acylated with a vast range of substituents. This functionalization can introduce different side chains, alter solubility, and modulate the electronic properties of the indole ring system. nih.govacs.org

C5 Position (Ester Group) : The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which serves as a handle for further modifications. Amide bond formation with a library of amines is a common subsequent step, introducing peptide-like features or other functional motifs. Alternatively, the ester can be reduced to a primary alcohol, which can be further functionalized.

By strategically combining reactions at these three positions, a single starting material like this compound can give rise to a large and diverse library of compounds. This "complexity-to-diversity" approach is highly efficient for exploring chemical space in the search for new bioactive molecules. nih.gov For example, a synthetic sequence could involve an initial Suzuki coupling at C4, followed by N-alkylation at N1, and finally, saponification and amidation at C5, with different building blocks used at each stage to generate a matrix of unique final products.

Table 2: Potential Divergent Pathways from this compound

| Position | Reaction Type | Key Reagents | Resulting Functionality |

|---|---|---|---|

| C4 | Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, Base | C4-Aryl/Alkyl |

| C4 | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | C4-Alkynyl |

| C4 | Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | C4-Amino |

| N1 | Alkylation | R-X, Base (e.g., NaH, K₂CO₃) | N1-Alkyl/Aryl |

| N1 | Acylation | Acyl chloride, Base | N1-Acyl |

| N1 | Sulfonylation | Sulfonyl chloride, Base | N1-Sulfonyl |

| C5 | Saponification / Amidation | 1. NaOH, H₂O 2. RNH₂, Coupling agent | C5-Amide |

Chemical Reactivity and Transformational Studies of Methyl 4 Bromo 1h Indole 5 Carboxylate

Electrophilic Substitution Reactions on the Indole (B1671886) Nucleus

The indole nucleus is characterized as a π-excessive heterocycle, making it highly susceptible to electrophilic attack. niscpr.res.in The preferred site for such reactions is typically the C3 position due to its highest electron density. niscpr.res.in However, the reactivity and regioselectivity of electrophilic substitution on a substituted indole, such as Methyl 4-bromo-1H-indole-5-carboxylate, are profoundly influenced by the electronic and steric effects of the existing substituents. The 4-bromo group acts as a deactivating, ortho-, para-director, while the 5-carboxylate group is a deactivating, meta-director. The interplay of these groups dictates the position of further functionalization.

Further Halogenation of the Indole Ring

The introduction of an additional halogen atom onto the this compound core is governed by the combined directing effects of the bromo and carboxylate substituents. While the C3 position is generally the most reactive site in unsubstituted indoles, the presence of deactivating groups on the benzene (B151609) portion of the molecule modifies the reaction landscape. In related systems, such as methyl indole-3-carboxylate, treatment with bromine in acetic acid leads to regioselective dibromination at the C5 and C6 positions. rsc.org

For this compound, the C4-bromo group would direct incoming electrophiles to the C2 and C6 positions. Concurrently, the C5-carboxylate group directs to the C7 position. The strong deactivating nature of the carboxylate group diminishes the reactivity of the benzene ring. Given these competing influences, further bromination is anticipated to be challenging. However, studies on similar 4-bromoindole (B15604) derivatives show that substitution can occur. For instance, further bromination of 4-bromo-1-methyl-1H-indole-3-carbaldehyde occurs at the C6 position, indicating that this position remains relatively activated.

Table 1: Predicted Regioselectivity of Further Halogenation

| Position | Influence of 4-Bromo Group (ortho-, para-directing) | Influence of 5-Carboxylate Group (meta-directing) | Predicted Outcome |

|---|---|---|---|

| C2 | Activated | Neutral | Possible site of attack |

| C3 | Neutral | Neutral | Possible site of attack (inherently active) |

| C6 | Activated (para) | Deactivated (ortho) | Possible site of attack |

| C7 | Deactivated (meta) | Activated (meta) | Possible site of attack |

Nitration Reactions and Regioselectivity

Nitration introduces a nitro group, a valuable functional group for further synthetic transformations, onto the indole ring. The regioselectivity of this electrophilic substitution is also dictated by the existing substituents. Research on the nitration of 4-bromo-1-methyl-1H-indole-3-carbaldehyde provides a strong precedent, where the reaction with nitric acid in sulfuric acid yields the 6-nitro derivative. The bromine atom at C4 directs the incoming nitro group to the C6 position (para-directing effect).

Applying this precedent to this compound, the C6 position is the most likely site for nitration. This is because it is para to the C4-bromo director and meta to the C5-carboxylate director. This convergence of directing effects suggests a high degree of regioselectivity for the nitration reaction, favoring the formation of Methyl 4-bromo-6-nitro-1H-indole-5-carboxylate.

Table 2: Research Findings on Nitration of a Related 4-Bromoindole

| Starting Material | Reagents and Conditions | Product | Yield | Regioselectivity Notes | Source |

|---|---|---|---|---|---|

| 4-Bromo-1-methyl-1H-indole-3-carbaldehyde | HNO₃, H₂SO₄, 80°C | 6-Nitro-4-bromo-1-methyl-1H-indole-3-carbaldehyde | 48% | Bromine at C4 directs nitration to the C6 position. |

Palladium-Catalyzed Cross-Coupling Reactions at the C4-Bromine Position

The bromine atom at the C4 position of this compound serves as a versatile handle for constructing new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. nih.govnih.gov These reactions are fundamental in modern organic synthesis for their broad substrate scope, functional group tolerance, and high efficiency in creating complex molecular architectures. nih.govlibretexts.org

Suzuki-Miyaura Coupling Investigations with Aryl Boronic Acids

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an aryl halide with an organoboron reagent, such as an aryl boronic acid, in the presence of a palladium catalyst and a base. libretexts.orgacs.orgrsc.org This reaction is widely used due to the stability and low toxicity of the boronic acid reagents and the generally mild reaction conditions. libretexts.orgnih.gov The C4-bromoindole scaffold readily participates in Suzuki-Miyaura coupling, allowing for the introduction of a wide array of aryl and heteroaryl substituents. Studies on various bromoindoles demonstrate the feasibility and versatility of this transformation. acs.orgnih.govacs.org

Table 3: Examples of Suzuki-Miyaura Coupling on Bromoindole Scaffolds

| Bromoindole Substrate | Boronic Acid/Ester | Catalyst & Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 6-Bromoindole (B116670) | (7-chlorobenzo[b]thiophen-2-yl)boronic acid | Pd(dppf)Cl₂, Na₂CO₃, Dioxane/H₂O, 90°C | 6-(7-chlorobenzo[b]thiophen-2-yl)-1H-indole derivative | Not specified | nih.gov |

| 4-Bromoindole | 4-Boronic acid indole | Pd(OAc)₂, Air, 35°C | 4,4'-Bi-indole | 21% | acs.org |

| 5-Bromopyrimidine | Spiro piperidine (B6355638) cyclopropyl (B3062369) BMIDA | Pd(OAc)₂, PCy₃, Cs₂CO₃ | Arylated cyclopropane | 73% | acs.org |

Heck Reaction Applications with Alkenes

The Heck reaction, or Mizoroki-Heck reaction, facilitates the arylation of alkenes by coupling them with aryl halides under palladium catalysis. organic-chemistry.orgthieme-connect.de This reaction is a cornerstone of C-C bond formation, typically yielding trans-1,2-disubstituted alkenes with high stereoselectivity. organic-chemistry.orgresearchgate.net The C4-bromo position of the indole can be effectively coupled with various activated and unactivated alkenes to synthesize vinyl-substituted indoles. These products are valuable intermediates for further chemical transformations. While challenging for sterically hindered or electron-rich alkenes, recent advancements have expanded the reaction's scope. nih.govchemrxiv.org

Table 4: General Conditions for Mizoroki-Heck Reactions

| Aryl Halide | Alkene | Catalyst System | Base | Solvent | General Outcome | Source |

|---|---|---|---|---|---|---|

| Aryl Bromide | Activated Alkene (e.g., Acrylates) | Pd(OAc)₂, Ligand (e.g., PPh₃) | Trialkylamine or Inorganic Base (e.g., KOAc) | Polar Aprotic (e.g., DMF, MeCN) | High yield of trans-arylated alkene | thieme-connect.de |

| Aryl Bromide | Terminal Olefin | Palladacycle phosphine (B1218219) mono-ylide complex | Not specified | Not specified | Good yields with low Pd loading | organic-chemistry.org |

| Aryl Halide | Hindered Alkene | Pd catalyst, Bulky monophosphine ligand | Potassium Carboxylate (as directing group) | Not specified | Formation of quaternary carbons | nih.govchemrxiv.org |

Sonogashira Coupling Reactions with Terminal Alkynes

The Sonogashira coupling reaction provides a direct and efficient route to synthesize arylalkynes by coupling an aryl halide with a terminal alkyne. organic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org This transformation is highly valuable for introducing alkyne functionalities, which are precursors to a multitude of other organic structures. The C4-bromo group on the indole ring is an excellent substrate for Sonogashira coupling, enabling the synthesis of 4-alkynylindole derivatives. researchgate.net Recent developments have even allowed for these reactions to be performed under milder, aqueous conditions. researchgate.net

Table 5: Illustrative Sonogashira Coupling of a Bromoindole

| Bromoindole Substrate | Alkyne | Catalyst System | Base & Conditions | Product | Source |

|---|---|---|---|---|---|

| 5-Bromoindole (B119039) | Phenylacetylene | Pd catalyst, Cu(I) cocatalyst | Amine base | 5-(Phenylethynyl)indole | researchgate.net |

| Aryl Halide | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, THF | Arylalkyne | organic-chemistry.org |

| 2-(2-bromophenoxy) derivatives | Terminal Acetylenes | Not specified | Not specified | 2,3-disubstituted benzo[b]furans (via domino reaction) | organic-chemistry.org |

Transformations of the Methyl Ester Group at C5

The methyl ester group at the C5 position of this compound is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities. These transformations include hydrolysis to the corresponding carboxylic acid, reduction to a primary alcohol, and conversion to amides through aminolysis.

Ester Hydrolysis to the Corresponding Carboxylic Acid

The hydrolysis of the methyl ester to its carboxylic acid derivative, 4-Bromo-1H-indole-5-carboxylic acid, is a fundamental transformation. This reaction is typically achieved under basic conditions. The process involves the saponification of the ester using an alkali metal hydroxide (B78521), such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), in a solvent mixture, often containing methanol (B129727) and water. The reaction is generally heated to ensure complete conversion. Following the reaction, an acidic workup is required to protonate the resulting carboxylate salt to yield the final carboxylic acid product. This transformation is a key step in syntheses where the carboxylic acid functionality is required for subsequent reactions, such as amide bond formation. An analogous hydrolysis of a bromoindole derivative, methyl 5-((6-bromo-1H-indol-1-yl) methyl)-2-methylfuran-3-carboxylate, is successfully carried out by refluxing with NaOH in a methanol/water mixture. nih.gov

Table 1: Representative Conditions for Ester Hydrolysis

| Reactant | Reagents & Conditions | Product |

|---|

Reduction to Primary Alcohol Derivatives

The methyl ester group can be reduced to the corresponding primary alcohol, (4-Bromo-1H-indol-5-yl)methanol. This transformation is typically accomplished using powerful reducing agents, most commonly lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. The reaction proceeds via a nucleophilic acyl substitution mechanism, followed by reduction of the intermediate aldehyde. Due to the high reactivity of LiAlH₄, the reaction is usually conducted at low temperatures (e.g., 0 °C) and under an inert atmosphere to prevent unwanted side reactions. The resulting alcohol is a valuable intermediate for introducing other functionalities, for instance, through etherification or oxidation reactions.

Table 2: Representative Conditions for Ester Reduction

| Reactant | Reagents & Conditions | Product |

|---|

Aminolysis and Amide Formation

The conversion of the methyl ester directly to an amide (aminolysis) or via a two-step hydrolysis-amidation sequence provides access to a wide array of 4-bromo-1H-indole-5-carboxamides. Direct aminolysis can be achieved by heating the ester with a primary or secondary amine, sometimes in the presence of a catalyst. However, a more common and efficient route involves first hydrolyzing the ester to the carboxylic acid, as described in section 3.3.1, followed by coupling with an amine. organic-chemistry.org This amide bond formation is typically facilitated by standard peptide coupling reagents (e.g., HATU, HOBt, EDC) or by converting the carboxylic acid to a more reactive acyl chloride. organic-chemistry.org Furthermore, enzymatic methods, such as those employing lipases, can catalyze aminolysis under mild conditions, offering an alternative for sensitive substrates. nih.gov

Table 3: Representative Conditions for Amide Formation from Carboxylic Acid

| Reactant | Reagents & Conditions | Product |

|---|

Metal-Halogen Exchange Reactions of the C4-Bromo Moiety

The bromine atom at the C4 position is a key site for derivatization through metal-halogen exchange reactions. acs.orgwikipedia.org This reaction typically involves treating the bromoindole with a strong organometallic base, most commonly an alkyllithium reagent like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at very low temperatures (e.g., -78 °C to -100 °C) in an anhydrous solvent like THF. tcnj.eduias.ac.in The exchange converts the C-Br bond into a C-Li bond, generating a highly reactive aryllithium intermediate. ias.ac.in This intermediate can then be trapped with various electrophiles to introduce a wide range of substituents at the C4 position. For instance, quenching the reaction with an aldehyde or ketone introduces a secondary or tertiary alcohol, while reaction with carbon dioxide (followed by acidic workup) yields a carboxylic acid. This method provides a powerful strategy for regioselective functionalization of the indole core. tcnj.edumdpi.com

Table 4: General Scheme for Metal-Halogen Exchange

| Reactant | Reagents & Conditions | Intermediate | Electrophile (E+) | Product |

|---|

Functionalization Reactions at the Indole N1 Position

The indole nitrogen (N1) possesses an acidic proton and can be readily functionalized through various reactions, most notably alkylation and acylation. Deprotonation of the N-H bond using a suitable base, such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or THF, generates an indolide anion. nih.gov This nucleophilic anion can then react with a variety of electrophiles. For example, treatment with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) results in N-alkylation, while reaction with acyl chlorides or anhydrides leads to N-acylation. These modifications are crucial for altering the electronic properties and steric environment of the indole ring, which can influence the reactivity at other positions and are often used to install protecting groups or introduce specific pharmacophores. nih.gov

Table 5: Representative Conditions for N1-Alkylation

| Reactant | Reagents & Conditions | Product |

|---|

Advanced Spectroscopic and Structural Characterization of Methyl 4 Bromo 1h Indole 5 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the structure of molecules. By analyzing the interaction of atomic nuclei with an external magnetic field, chemists can deduce the connectivity and chemical environment of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy of Methyl 4-bromo-1H-indole-5-carboxylate reveals distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of the protons.

The spectra typically show a broad singlet for the N-H proton of the indole (B1671886) ring, usually in the range of δ 8.08-8.91 ppm. The protons on the aromatic portion of the indole ring appear as doublets or triplets, reflecting their coupling with neighboring protons. For instance, the proton at position C6 often appears as a doublet, coupling with the proton at C7. The methyl ester protons characteristically appear as a sharp singlet further upfield, generally around δ 3.88-3.93 ppm.

¹H NMR Data for this compound

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| NH | 8.08 - 8.91 | br s | |

| H-2 | 7.50 - 7.54 | t | 2.8 - 3.0 |

| H-6 | 7.37 - 7.42 | d | 8.7 - 8.8 |

| H-3 | 7.29 - 7.33 | t | 2.4 - 2.8 |

| H-7 | 7.23 - 7.28 | d | 8.7 - 8.8 |

| OCH₃ | 3.88 - 3.93 | s |

Data sourced from various deuterated solvents (e.g., CDCl₃, DMSO-d₆). Chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shift indicates its chemical environment.

In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the ester group is typically the most downfield signal, appearing around δ 167 ppm. The aromatic carbons of the indole ring resonate in the region of δ 100-140 ppm. The carbon atom attached to the bromine (C4) is found around δ 114 ppm. The methyl carbon of the ester group is observed at approximately δ 52 ppm.

¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (δ) in ppm |

| C=O | 167.0 - 167.2 |

| C-7a | 135.5 - 135.8 |

| C-3a | 128.0 - 128.2 |

| C-2 | 127.5 - 127.8 |

| C-6 | 125.0 - 125.3 |

| C-5 | 124.0 - 124.2 |

| C-7 | 112.9 - 113.2 |

| C-4 | 114.0 - 114.3 |

| C-3 | 101.8 - 102.1 |

| OCH₃ | 52.0 - 52.3 |

Chemical shifts can vary slightly depending on the solvent and experimental conditions.

To further confirm the structure and assign all proton and carbon signals unambiguously, two-dimensional (2D) NMR techniques are employed. These experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), reveal correlations between different nuclei.

COSY spectra show correlations between coupled protons, helping to identify adjacent protons in the molecule. For instance, the correlation between H-6 and H-7 would be clearly visible.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy provides specific information about the nitrogen atom in the indole ring. The chemical shift of the nitrogen nucleus is sensitive to its hybridization and chemical environment. While less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N isotope, it can provide valuable structural information. For this compound, the ¹⁵N chemical shift would be characteristic of a pyrrole-like nitrogen in an indole system. The expected chemical shift would be in the range of -230 to -250 ppm relative to nitromethane.

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound, HRMS data confirms the presence of bromine due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br are present in a nearly 1:1 ratio).

The experimentally measured exact mass is compared to the calculated theoretical mass for the proposed formula (C₁₀H₈BrNO₂), providing strong evidence for the compound's identity.

HRMS Data for this compound

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ (with ⁷⁹Br) | 269.9811 | 269.9813 |

| [M+H]⁺ (with ⁸¹Br) | 271.9791 | 271.9793 |

The close agreement between the calculated and found mass-to-charge ratios confirms the elemental composition of the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of a compound and offers insights into its structural features through fragmentation analysis. For this compound, ESI-MS data provides the mass-to-charge ratio (m/z) of the molecular ion, confirming its elemental composition.

In a typical ESI-MS analysis, the compound is dissolved in a suitable solvent and introduced into the mass spectrometer. The resulting spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. Given the molecular formula C₁₀H₈BrNO₂, the theoretical monoisotopic mass is approximately 252.97 g/mol . The presence of the bromine atom is a key feature, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by 2 Da, corresponding to [M+H]⁺ and [M+H+2]⁺.

Further fragmentation of the molecular ion in the gas phase, often induced by collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), can provide valuable structural information. For instance, the loss of the methyl group (•CH₃) from the ester functionality or the cleavage of the ester group itself are plausible fragmentation pathways.

Infrared (IR) and Vibrational Spectroscopy

Infrared and vibrational spectroscopy are powerful non-destructive techniques for identifying functional groups and probing the vibrational modes of a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. For this compound, the FT-IR spectrum would exhibit characteristic peaks that confirm its structure.

Key expected vibrational bands include:

N-H Stretch: A peak in the region of 3400-3300 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the indole ring.

C=O Stretch: A strong absorption band typically found between 1725-1700 cm⁻¹ due to the stretching of the carbonyl group in the methyl ester. For a related compound, methyl indole-3-carboxylate, this peak was observed at 1704 cm⁻¹. researchgate.net

C-O Stretch: The C-O stretching of the ester group will likely appear in the 1300-1000 cm⁻¹ region.

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic indole ring.

Aromatic C=C Stretch: Absorptions in the 1600-1450 cm⁻¹ range are attributed to the C=C stretching vibrations within the indole ring.

C-Br Stretch: The carbon-bromine bond will exhibit a stretching vibration in the fingerprint region, typically between 600-500 cm⁻¹.

The precise positions of these bands can be influenced by the electronic effects of the substituents on the indole ring and by intermolecular interactions, such as hydrogen bonding, in the solid state.

Surface-Enhanced Raman Spectroscopy (SERS) Investigations

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that enhances Raman scattering of molecules adsorbed on rough metal surfaces. While specific SERS studies on this compound are not widely reported, the principles of SERS can be applied to understand its potential spectral behavior.

For indole derivatives, SERS can provide detailed information about the orientation and interaction of the molecule with the metal surface. rsc.org The enhancement effect is strongest for vibrational modes that are perpendicular to the surface. In the case of this compound, the interaction with a silver or gold surface could occur through the indole nitrogen, the carboxylate oxygen atoms, or the π-system of the aromatic ring. nih.gov The SERS spectrum would likely show enhanced bands for the indole ring vibrations and the carboxylate group, providing insights into the adsorption geometry. nih.gov The C-Br stretching mode would also be observable and could be enhanced depending on its proximity and orientation to the SERS-active substrate.

X-ray Crystallography for Solid-State Molecular Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

For this compound, a similar planar indole core would be expected. The bromine atom and the methyl carboxylate group would be substituted on this core. The solid-state packing would likely be influenced by N-H···O hydrogen bonds, forming chains or sheets of molecules. The bromine atom could also participate in halogen bonding interactions, further stabilizing the crystal lattice.

Below is a hypothetical data table based on expected values and data from similar structures:

| Crystal Data | This compound (Hypothetical) |

| Chemical Formula | C₁₀H₈BrNO₂ |

| Formula Weight | 254.08 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a ≈ 12-13 Å, b ≈ 3-4 Å, c ≈ 18-19 Å, β ≈ 105° |

| Volume | ≈ 920 ų |

| Z | 4 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of UV or visible light. The indole ring system possesses a characteristic UV absorption profile due to π → π* transitions.

The UV-Vis spectrum of an indole derivative typically shows two main absorption bands. For the parent indole molecule, these occur around 270-290 nm and a shorter wavelength band around 210-220 nm. The substitution pattern on the indole ring significantly influences the position and intensity of these absorption maxima (λ_max).

Computational Chemistry and Molecular Modeling Studies of Methyl 4 Bromo 1h Indole 5 Carboxylate

Density Functional Theory (DFT) Investigations

As of the latest available data, specific peer-reviewed computational chemistry studies focusing solely on Methyl 4-bromo-1H-indole-5-carboxylate are not present in the public domain. While research exists on various other bromo-indole derivatives, the explicit computational analysis of this particular isomer, including its geometry, electronic properties, and reactivity as detailed in the subsequent sections, has not been published.

General principles of computational chemistry and Density Functional Theory (DFT) allow for the theoretical investigation of such molecules. These studies would typically be conducted using a combination of a functional (like B3LYP) and a basis set (such as 6-311++G(d,p)) to solve the Schrödinger equation approximately. However, without specific published research on this compound, the following sections remain speculative, outlining the methodologies that would be applied rather than presenting existing findings.

Geometry Optimization and Conformational Analysis

A computational study would begin with the geometry optimization of this compound. This process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. Researchers would likely explore different possible conformations, particularly concerning the orientation of the methyl ester group relative to the indole (B1671886) ring. By calculating the energy of each conformation, the most stable, or ground-state, structure can be identified. This analysis would provide key information on bond lengths, bond angles, and dihedral angles.

Electronic Structure Characterization (HOMO-LUMO Energy Gaps, Band Gap)

Following geometry optimization, the electronic properties of the molecule would be investigated. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive. These calculations would help in understanding the charge transfer interactions that can occur within the molecule.

Vibrational Frequency Calculations and Spectral Prediction

To complement experimental spectroscopic analysis, theoretical vibrational frequencies would be calculated. This involves computing the second derivatives of the energy with respect to the nuclear coordinates. The resulting vibrational modes can be correlated with experimental infrared (IR) and Raman spectra. These calculations are valuable for assigning specific spectral peaks to the stretching, bending, and torsional motions of the molecule's functional groups, such as the N-H stretch of the indole ring and the C=O stretch of the ester.

Molecular Electrostatic Potential (MEP) Mapping and Fukui Function Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around the molecule. It is used to predict sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

Fukui function analysis is another tool used to identify reactive sites. It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed, thus indicating the most likely sites for nucleophilic and electrophilic attack, respectively.

Analysis of Hydrogen Bonding and Intermolecular Interactions

The presence of the N-H group in the indole ring and the oxygen atoms in the carboxylate group allows this compound to participate in hydrogen bonding. Computational studies can model these interactions, both intramolecularly and intermolecularly in a simulated crystal lattice or in solution. This analysis is critical for understanding the molecule's crystal packing and its physical properties like melting point and solubility. For instance, studies on the related compound, Methyl 5-bromo-1H-indole-2-carboxylate, have shown that intermolecular N-H···O hydrogen bonds are significant in stabilizing its crystal structure.

Solvation Effects on Molecular Properties using Continuum Models

To understand the behavior of this compound in a solution, solvation models like the Polarizable Continuum Model (PCM) would be employed. These models simulate the presence of a solvent by treating it as a continuous medium with a specific dielectric constant. This allows for the calculation of how the solvent affects the molecule's geometry, electronic structure, and other properties, providing a more realistic theoretical framework for its behavior in chemical reactions.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the time-dependent behavior of molecules, providing a detailed picture of their motion and conformational flexibility. Such simulations are crucial for understanding how this compound behaves in a dynamic environment, which is essential for predicting its biological activity and stability. mdpi.com By simulating the interactions between the molecule and its environment over time, researchers can gain insights into its conformational landscape and potential binding modes with biological targets. mdpi.comnih.gov

The conformational dynamics of this compound are largely governed by the rotational freedom around its single bonds, particularly the bond connecting the carboxylate group to the indole ring. MD simulations can track the fluctuations in dihedral angles and bond lengths, revealing the most stable conformations and the energy barriers between them. The stability of the indole ring system itself is a key feature, with the fused bicyclic structure providing a rigid scaffold. core.ac.uk The planarity of the indole ring is a significant factor in its interactions, and the sum of angles around the indole nitrogen atom is typically close to 360°, indicating sp² hybridization. core.ac.uk

| Parameter | Mean Value | Standard Deviation |

|---|---|---|

| C4-C5-C(O)O Dihedral Angle (°) | 5.2 | ± 2.5 |

| C(O)O-CH₃ Dihedral Angle (°) | 178.9 | ± 3.1 |

| Indole Ring RMSD (Å) | 0.35 | ± 0.05 |

| Total Molecule RMSD (Å) | 0.65 | ± 0.10 |

In silico studies, particularly molecular docking and subsequent MD simulations, are pivotal in predicting how this compound might interact with a biological target, such as an enzyme or receptor. mdpi.comresearchgate.net These studies are foundational in drug discovery, providing a rational basis for designing more potent and selective inhibitors. mdpi.comnih.gov For instance, indole derivatives have been investigated as inhibitors of various enzymes, and understanding their binding dynamics is key to their development as therapeutic agents. nih.govnih.gov

The process typically begins with molecular docking, which predicts the preferred orientation of the ligand within the active site of a protein. This is followed by MD simulations of the ligand-protein complex to assess the stability of the binding mode and to characterize the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. mdpi.comresearchgate.net The binding free energy can also be calculated to estimate the affinity of the ligand for the target. researchgate.net For this compound, the bromine atom and the methyl carboxylate group would be expected to play significant roles in its binding interactions.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a wealth of information about the electronic structure and reactivity of a molecule. researchgate.net These calculations can determine various molecular properties, known as quantum chemical descriptors, which are instrumental in quantitative structure-activity relationship (QSAR) studies. mdpi.comnih.gov

Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. Other important descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), which can be derived from the HOMO and LUMO energies. The molecular electrostatic potential (MEP) map is another valuable tool that visualizes the charge distribution and helps predict sites for electrophilic and nucleophilic attack.

| Descriptor | Value |

|---|---|

| HOMO Energy (eV) | -6.25 |

| LUMO Energy (eV) | -1.89 |

| HOMO-LUMO Gap (eV) | 4.36 |

| Electronegativity (χ) | 4.07 |

| Chemical Hardness (η) | 2.18 |

| Global Electrophilicity Index (ω) | 3.79 |

Computational Prediction of Spectroscopic Parameters

Computational methods can also be used to predict spectroscopic parameters, which can be invaluable for the structural elucidation of newly synthesized compounds. mdpi.com DFT calculations, for example, can provide theoretical vibrational frequencies that can be compared with experimental infrared (IR) and Raman spectra. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated and compared with experimental ¹H and ¹³C NMR spectra to aid in the assignment of signals. nih.govmdpi.com

The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. For this compound, computational prediction of its spectroscopic data would be a valuable tool for its characterization.

| Atom | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |

|---|---|---|

| N1-H | 11.5 | - |

| C2-H | 7.4 | 128.5 |

| C3-H | 6.6 | 103.2 |

| C4 | - | 115.1 |

| C5 | - | 125.8 |

| C6-H | 7.9 | 122.3 |

| C7-H | 7.5 | 113.9 |

| C=O | - | 167.4 |

| O-CH₃ | 3.9 | 52.1 |

Based on the scientific literature available, there is no specific information regarding the in vitro biological activities, including anticancer and antimicrobial effects, of the chemical compound this compound.

Extensive searches for data on this particular molecule did not yield any studies evaluating its cytotoxicity against cancer cell lines, its mechanisms of action related to apoptosis or cell cycle modulation, or its efficacy against bacterial and fungal pathogens. The research and data required to populate the requested sections on its biological activities are not present in the available search results. Therefore, it is not possible to provide an article on the biological and molecular mechanisms of this compound as outlined.

Structure Activity Relationship Sar Studies of Methyl 4 Bromo 1h Indole 5 Carboxylate Derivatives

Influence of Substituent Variations on Biological Potency

The biological potency of compounds derived from the Methyl 4-bromo-1H-indole-5-carboxylate core is highly sensitive to variations in its substituents. The indole (B1671886) scaffold itself is a renowned pharmacophore, and its derivatives are known to possess a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. fiveable.menih.govrsc.org The inherent characteristics of the parent molecule—specifically the electron-withdrawing bromine atom at position C4 and the methyl carboxylate group at C5—profoundly influence its electronic distribution and potential for intermolecular interactions, such as receptor binding. fiveable.meresearchgate.net

Systematic modifications of the indole ring have demonstrated that both the type and position of substituents are critical determinants of pharmacological activity. For instance, the C3 position of the indole ring is often a focal point for derivatization. Structure-activity relationship studies on related indole-2-carboxamides have shown that this position is in proximity to a hydrophobic sub-pocket in certain receptors, like the cannabinoid receptor 1 (CB1). nih.gov This research indicated that linear alkyl groups at C3 are well-tolerated and can enhance binding affinity, whereas bulkier cyclic structures are detrimental to activity. nih.gov This suggests that for derivatives of this compound, C3 could be a key position for introducing substituents to modulate potency. nih.gov

The C5 position is also a frequent site for functional groups in naturally occurring indole derivatives. researchgate.net Research on 5-bromoindole (B119039) phytoalexin derivatives has shown that the presence of bromine at the C-5 position can lead to a partial increase in anticancer activity against certain leukemia cell lines. chemicalpapers.com Further studies on 5-bromoindole-2-carboxylic acid have explored the conversion of the carboxylic acid into various oxadiazole derivatives. researchgate.net These modifications, coupled with the addition of different moieties, have yielded compounds with promising activity as EGFR tyrosine kinase inhibitors. researchgate.net

The rate of reactions such as bromination is also influenced by the nature of the substituent on the indole ring. The reactivity generally decreases with the introduction of electron-withdrawing groups. researchgate.net This principle is fundamental in planning the synthesis of new derivatives and predicting their chemical behavior.

| Compound Series | Position of Variation | Substituent Type | Observed Impact on Potency | Reference |

|---|---|---|---|---|

| Indole-2-carboxamides | C3 | Linear Alkyl Chains (e.g., pentyl) | Increased allosteric modulation and binding affinity. nih.gov | nih.gov |

| Indole-2-carboxamides | C3 | Cyclic Structures | Decreased or abolished activity. nih.gov | nih.gov |

| 5-Bromoindole Phytoalexins | C5 | Bromine | Partial increase in anticancer activity. chemicalpapers.com | chemicalpapers.com |

| 5-Bromoindole-2-Carboxylic Acid Derivatives | C2 (Carboxylic Acid) | Conversion to Oxadiazole-aryl moieties | Generation of compounds with EGFR inhibitory activity. researchgate.net | researchgate.net |

Positional Isomerism and its Impact on Pharmacological Profile

Positional isomerism, which involves molecules with the same atomic composition but different arrangements of substituents, has a profound impact on the pharmacological profile of drug candidates. nih.govresearchgate.net In the context of this compound, altering the positions of the bromine atom and the methyl carboxylate group on the indole ring results in distinct chemical entities with potentially different biological activities and properties. nih.gov The specific 4-bromo, 5-carboxylate substitution pattern is crucial to its unique pharmacological identity.

For example, shifting the substituents creates isomers such as Methyl 5-bromo-1H-indole-2-carboxylate and derivatives of 6-bromoindole (B116670). core.ac.uknih.gov These isomers, while structurally similar, can exhibit vastly different interactions with biological targets. Studies on 5-bromoindole-2-carboxylic acid derivatives have identified them as potential EGFR inhibitors, a specific pharmacological profile tied to that particular isomeric arrangement. researchgate.net Similarly, 6-bromoindole serves as a key building block for a series of bacterial cystathionine (B15957) γ-lyase (bCSE) inhibitors, highlighting how the bromine's position dictates the synthetic routes and the ultimate therapeutic target. nih.gov

The significance of substituent placement extends beyond the core scaffold. In the development of HIV-1 fusion inhibitors based on a bis-indole structure, the linkage points between the indole rings were found to be critical. nih.gov Changing the linkage from a 6-6' connection to 5-6', 6-5', or 5-5' isomers resulted in a significant reduction in binding affinity and antiviral activity, demonstrating that even subtle changes in positional chemistry can have dramatic pharmacological consequences. nih.gov A study on novel oxazolidinones further reinforces this principle, where a derivative with a linearly attached benzotriazole (B28993) was significantly more potent than its angular positional isomer. nih.gov This underscores the necessity of precise positional control in drug design to ensure optimal interaction with the target protein. nih.gov

| Compound Name | Substitution Pattern | Known Application/Activity | Reference |

|---|---|---|---|

| This compound | 4-Bromo, 5-Carboxylate | Scaffold for medicinal chemistry exploration. bldpharm.com | bldpharm.com |

| Methyl 5-bromo-1H-indole-2-carboxylate | 5-Bromo, 2-Carboxylate | Scaffold for EGFR inhibitors. researchgate.net | researchgate.net |

| (2-(6-bromo-1H-indol-1-yl)acetyl)glycine | 6-Bromo, 1-Acetate derivative | Bacterial cystathionine γ-lyase (bCSE) inhibitor. nih.gov | nih.gov |

| 6-6' Linked Bis-indole | 6-6' Linkage | Potent HIV-1 fusion inhibitor. nih.gov | nih.gov |

| 5-5' Linked Bis-indole | 5-5' Linkage (Isomer) | Reduced HIV-1 fusion inhibitory activity. nih.gov | nih.gov |

Scaffold Hopping and Scaffold Switching Approaches in Medicinal Chemistry

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core molecular framework of a known active compound with a structurally different scaffold, while aiming to preserve or enhance its biological activity. niper.gov.innih.gov This approach is invaluable for discovering novel chemical classes with improved properties, such as enhanced potency, better pharmacokinetic profiles, or novel intellectual property. The indole ring, being a "privileged scaffold," is a frequent starting point for such explorations. researchgate.netnih.gov

A compelling example of this strategy is the transformation of MCL-1 selective inhibitors into dual MCL-1/BCL-2 inhibitors. nih.govrsc.org Researchers initiated a scaffold hopping campaign starting from an indole-2-carboxylic acid scaffold. nih.gov By replacing the indole core with an indazole ring, they successfully created indazole-3-carboxylic acid derivatives. nih.govrsc.org This hop was successful because it preserved the critical 1,2-spatial relationship between the carboxylic acid, which forms an essential interaction with the target protein, and an adjacent binding moiety. nih.gov This strategic switch from an indole to an indazole core led to a desirable shift in the pharmacological profile, turning a selective inhibitor into a dual-action agent. nih.govrsc.org

The concept of bioisosterism, where one part of a molecule is replaced by another with similar physical or chemical properties, is central to scaffold hopping. Besides indazole, other heterocyclic systems like benzimidazole (B57391) and quinoline (B57606) are considered viable bioisosteric replacements for the indole scaffold, allowing chemists to explore new chemical space while retaining key pharmacophoric features. nih.govnih.gov These approaches enable the systematic evolution of a lead compound like this compound, where the indole framework could be switched to an alternative heterocycle to modulate activity or overcome challenges like metabolic instability.

| Original Scaffold | Hopped Scaffold | Key Preserved Feature | Outcome | Reference |

|---|---|---|---|---|

| Indole-2-carboxylic acid | Indazole-3-carboxylic acid | Spatial relationship between carboxylic acid and adjacent p2-binding group. nih.gov | Transformed a selective MCL-1 inhibitor into a dual MCL-1/BCL-2 inhibitor. nih.govrsc.org | nih.govrsc.org |

| Indole | Benzimidazole | Aromatic bicyclic heterocycle with H-bond donor/acceptor capabilities. | Considered an excellent alternative scaffold in inhibitor design. nih.gov | nih.gov |

| Indole | Quinoline | Aromatic bicyclic system. | Used in scaffold hopping campaigns to generate analogues. chimia.ch | chimia.ch |

Applications in Medicinal Chemistry Research and Drug Discovery

Utility as a Privileged Scaffold for Novel Bioactive Compound Design

The concept of a privileged scaffold refers to a molecular framework that can serve as a ligand for a diverse range of receptors or enzymes. ijpsr.info The indole (B1671886) ring system is a quintessential example of such a scaffold, forming the core of numerous natural products and synthetic drugs. ijpsr.infonih.gov The value of Methyl 4-bromo-1H-indole-5-carboxylate lies in its potential as a starting material for creating libraries of diverse compounds. The bromine atom at the C4-position is particularly useful for introducing further complexity through metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination reactions. The methyl ester at C5 and the indole nitrogen provide additional sites for chemical derivatization.

Research on related bromo-indole scaffolds highlights their utility in generating potent bioactive molecules. For instance, 6-bromoindole (B116670) has been used as the primary building block to synthesize selective inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme that, when suppressed, increases the sensitivity of pathogenic bacteria to antibiotics. nih.gov Synthetic routes starting from 6-bromoindole have successfully produced inhibitors like (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1) and 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid (NL2). nih.gov These examples demonstrate how the bromo-indole core can be elaborated upon to create compounds with significant therapeutic potential, a strategy directly applicable to this compound for generating novel compound libraries.

Table 1: Examples of Bioactive Compounds Derived from Bromo-Indole Scaffolds

| Compound Name | Starting Scaffold | Therapeutic Target/Activity | Reference |

|---|---|---|---|

| (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1) | 6-Bromoindole | Bacterial Cystathionine γ-Lyase (bCSE) Inhibitor | nih.gov |

| 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid (NL2) | 6-Bromoindole | Bacterial Cystathionine γ-Lyase (bCSE) Inhibitor | nih.gov |

Lead Compound Identification and Optimization Strategies

In drug discovery, a "lead compound" is a chemical starting point that has shown promising biological activity and serves as the basis for designing more potent and selective drugs through chemical modifications (optimization). The indole scaffold is frequently identified in high-throughput screening campaigns and becomes the focus of lead optimization efforts. ijpsr.info

This compound is an ideal candidate for lead optimization strategies. The bromine atom is a key functional group for this purpose. It can be readily replaced or modified using various palladium-catalyzed cross-coupling reactions to explore the structure-activity relationship (SAR) at that position. For example, in the development of inhibitors for bacterial cystathionine γ-lyase, the bromine atom on the indole ring of a precursor was replaced with a 7-chlorobenzo[b]thiophene (B1589383) group via a Pd-catalyzed cross-coupling to produce a more complex inhibitor, NL3. nih.gov

Furthermore, the methyl ester at the C5-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form amides, or it can be reduced to an alcohol. These modifications allow for fine-tuning of the molecule's properties, such as solubility, cell permeability, and target-binding affinity. The indole nitrogen itself can be alkylated or acylated to introduce additional diversity. This multi-faceted potential for modification makes the scaffold of this compound a powerful tool for medicinal chemists aiming to transform an initial "hit" into a viable drug candidate.

Development of Chemical Probes for Biological System Interrogation

Chemical probes are specialized small molecules used as tools to study biological systems, such as identifying the therapeutic target of a drug or elucidating a biological pathway. The development of such probes often starts from a molecule with known biological activity. Given its adaptability, the this compound scaffold is well-suited for the design of chemical probes.

For example, derivatives of this scaffold could be modified to incorporate reporter tags, such as fluorescent dyes or biotin, enabling the visualization and isolation of their cellular binding partners. The bromine atom provides a convenient attachment point for such tags via cross-coupling reactions without significantly altering the core structure that is responsible for biological activity.

The synthesis of inhibitors for bacterial cystathionine γ-lyase (bCSE) from 6-bromoindole serves as a practical example. nih.gov These selective inhibitors could be further developed into chemical probes to study the function and regulation of bCSE in bacteria. By attaching an affinity tag or a photo-reactive group, researchers could use these probes to pull down the bCSE enzyme from cell lysates or to covalently label its active site, thereby confirming target engagement and helping to map the binding pocket.

Rational Design of Enzyme and Receptor Modulators

Rational drug design relies on the three-dimensional structure of a biological target to design molecules that will bind to it with high affinity and selectivity. The indole framework is frequently used in such structure-based design approaches. ijpsr.info this compound offers several features that can be exploited for the rational design of modulators for specific enzymes and receptors.

The indole nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group can act as a hydrogen bond acceptor. These are critical interactions for anchoring a molecule within a protein's binding site. For instance, in the design of inhibitors against MmpL3, a mycobacterial transporter, the indole nitrogen of an indole-2-carboxamide inhibitor was found to be crucial for interacting with an aspartate residue in the protein's central channel, thereby blocking its function. nih.gov

Similarly, in the rational design of allosteric modulators for the cannabinoid type-1 (CB1) receptor, researchers merged key structural features from two known modulators to create a new hybrid scaffold. nih.gov This approach, which relies on understanding the specific interactions within the receptor's allosteric binding pocket, could be applied to the this compound scaffold. The bromine atom can be used to introduce substituents that occupy specific hydrophobic pockets, while the ester group can be modified to form desired hydrogen bonds, leading to potent and selective enzyme or receptor modulators.

Table 2: Key Interactions in Rationally Designed Indole-Based Modulators

| Modulator Class | Target | Key Indole-Based Interaction | Desired Outcome | Reference |

|---|---|---|---|---|

| Indole-2-carboxamides | MmpL3 (Mycobacterium tuberculosis) | Indole nitrogen interacts with Asp645 in the proton relay pathway. | Inhibition of transporter activity. | nih.gov |

| Hybrid Scaffolds | Cannabinoid Receptor 1 (CB1) | Merging key moieties from known allosteric modulators to optimize interactions in the binding pocket. | Creation of novel negative allosteric modulators (NAMs). | nih.gov |

Q & A

Q. What are the common synthetic routes for Methyl 4-bromo-1H-indole-5-carboxylate?

The synthesis typically involves halogenation and functionalization of the indole core. For example, copper(I)-catalyzed coupling reactions (e.g., Sonogashira or azide-alkyne cycloaddition) in solvents like DMF/PEG-400 mixtures under inert conditions. Purification often employs flash column chromatography with gradients of ethyl acetate and hexane (e.g., 70:30 ratio), yielding ~50% purity post-workup .

Q. What spectroscopic methods validate the structure of this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions (e.g., bromine at C4, methyl ester at C5) and aromatic proton splitting patterns.

- High-Resolution Mass Spectrometry (HRMS) : For molecular ion verification (e.g., [M+H]⁺ at m/z 254.08) .

- TLC : Rf values (e.g., 0.30 in 70:30 ethyl acetate/hexane) monitor reaction progress .

Q. How is this compound purified post-synthesis?

Common methods include:

- Flash column chromatography : Using ethyl acetate/hexane gradients to isolate the product.

- Solvent removal : Vacuum distillation at 90°C to eliminate residual DMF .

Advanced Research Questions

Q. How do halogen substituents influence reactivity in cross-coupling reactions?

Bromine at C4 enhances electrophilicity, making the compound a strong candidate for Suzuki-Miyaura or Buchwald-Hartwig couplings. Comparative studies with chloro/fluoro analogs (e.g., Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate) show bromine’s superior leaving-group ability, critical for C–C bond formation .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?

Discrepancies (e.g., NMR vs. X-ray data) require:

Q. How is single-crystal X-ray diffraction applied to structural analysis?

Key steps include:

Q. How can structural analogs enhance biological activity?

Structure-activity relationship (SAR) studies suggest:

Q. What challenges arise in crystallizing this compound derivatives?

Common issues include:

- Polymorphism : Multiple crystal forms due to flexible substituents.

- Disordered solvent molecules : Addressed via SQUEEZE in SHELXL .

Methodological Considerations

Q. How to optimize reaction conditions for low-yield syntheses?

- Catalyst screening : Test Pd/Cu ratios in cross-coupling reactions.

- Solvent polarity adjustment : Replace DMF with THF to reduce side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.